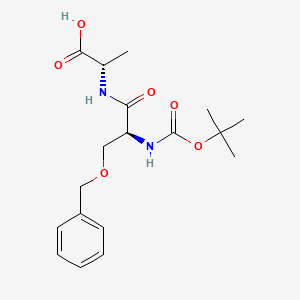
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a serine-alanine dipeptide structure. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine typically involves the protection of the amino and hydroxyl groups of serine and alanine, followed by coupling reactions to form the dipeptide. The benzyl group is introduced to protect the hydroxyl group of serine, while the Boc group protects the amino group. The coupling reaction is usually carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under reductive conditions to yield the free amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free amine.
Substitution: Alkylated serine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is widely used in peptide synthesis as a protected dipeptide building block. It facilitates the construction of longer peptide chains with high specificity and yield.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of peptides in biological systems.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. It helps in the development of therapeutic agents targeting specific proteins or enzymes.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It ensures the efficient and cost-effective synthesis of high-purity peptides.
Wirkmechanismus
The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Vergleich Mit ähnlichen Verbindungen
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-alanine
- O-Benzyl-L-serine
Comparison:
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine: Similar in structure but lacks the alanine residue, making it less versatile in peptide synthesis.
- N-(tert-Butoxycarbonyl)-L-alanine: Lacks the benzyl-protected serine, limiting its use in synthesizing serine-containing peptides.
- O-Benzyl-L-serine: Lacks the Boc protection, making it more reactive and less suitable for controlled peptide synthesis.
Uniqueness: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is unique due to its dual protection of both the amino and hydroxyl groups, allowing for precise and controlled peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Eigenschaften
CAS-Nummer |
63013-70-7 |
|---|---|
Molekularformel |
C18H26N2O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-12(16(22)23)19-15(21)14(20-17(24)26-18(2,3)4)11-25-10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t12-,14-/m0/s1 |
InChI-Schlüssel |
SFYGGSVETXLBED-JSGCOSHPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



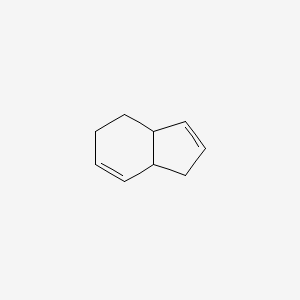
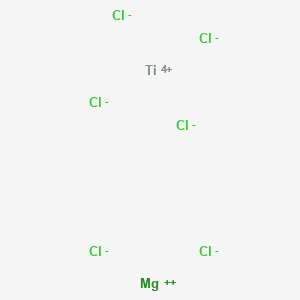
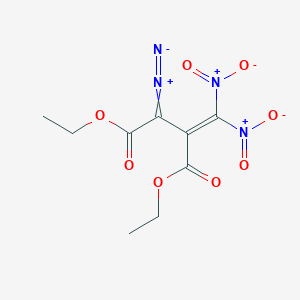
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
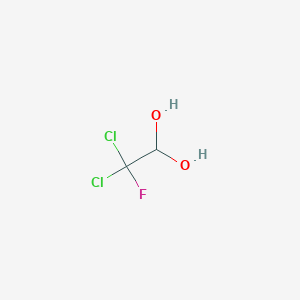
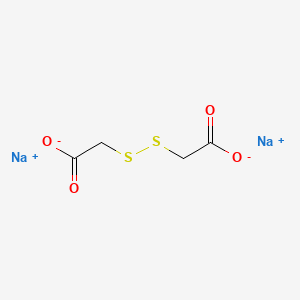
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
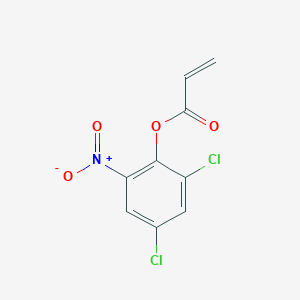
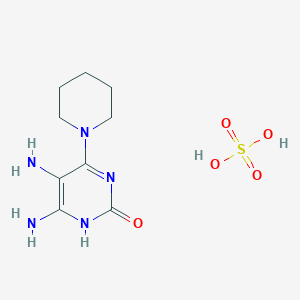
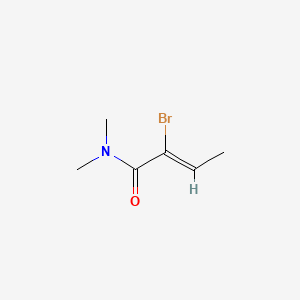
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
